2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol
Overview
Description
2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is an organic compound with a molecular formula of C6H15NO. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group, making it a valuable intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol typically involves the reaction of 2-dimethylamino-2-methylpropionitrile with lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -5°C to 20°C. The reaction mixture is then treated with water and sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and alcohols.
Scientific Research Applications
2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diamino-2-methylpropane
- 2-Methylpropane-1,2-diamine
- 1,1-Dimethylethylenediamine
Comparison
Compared to similar compounds, 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino and hydroxyl group makes it a versatile intermediate in various synthetic pathways, setting it apart from other related compounds .
Properties
IUPAC Name |
2-[(1-amino-2-methylpropan-2-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-6(2,5-7)8-3-4-9/h8-9H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJOYUPTXROKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260993 | |
Record name | 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68750-17-4 | |
Record name | 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68750-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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